6-ethyl-1H-pyrimidin-4-one
Description
6-Ethyl-1H-pyrimidin-4-one is a heterocyclic compound featuring a pyrimidine backbone with an ethyl substituent at the 6-position and a ketone group at the 4-position. Pyrimidinones are pivotal in medicinal chemistry due to their versatility in hydrogen bonding and π-π stacking, which underpin their biological activity .
Properties
IUPAC Name |
6-ethyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-6(9)8-4-7-5/h3-4H,2H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJOGZCZSPXIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-1H-pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of ethyl acetoacetate with urea under acidic conditions. The reaction typically proceeds as follows:
Reagents: Ethyl acetoacetate, urea, and an acid catalyst (e.g., hydrochloric acid).
Conditions: The mixture is heated to reflux in ethanol or another suitable solvent.
Reaction: The ethyl acetoacetate undergoes cyclization with urea to form 6-ethyl-1H-pyrimidin-4-one.
Industrial Production Methods
In an industrial setting, the production of 6-ethyl-1H-pyrimidin-4-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-ethyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-ethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs and their substituent profiles are summarized below:
Physicochemical and Reactivity Trends
- Lipophilicity: The ethyl group in 6-ethyl-1H-pyrimidin-4-one increases logP compared to methyl (6-methyl analogs) or polar substituents (e.g., amino or methoxy groups) . This property is critical for membrane permeability in drug design.
- Electrophilicity : Chloro-substituted derivatives (e.g., 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one) exhibit higher electrophilicity at the 6-position, favoring nucleophilic substitution reactions .
- Hydrogen Bonding: Amino and hydroxyl groups (e.g., in 6-amino-2-methoxy-4(1H)pyrimidinone) enhance hydrogen-bonding capacity, improving solubility and target binding .
- Steric Effects : Bulkier substituents like ethyl or thioether groups (e.g., 6-Methyl-2-(methylthio)-1H-pyrimidin-4-one) may hinder π-π stacking but improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
